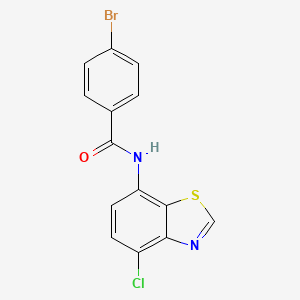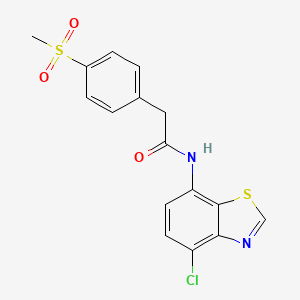![molecular formula C15H18N2O3S2 B6542868 N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060304-37-1](/img/structure/B6542868.png)
N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide: . This compound features a thiophene ring, a sulfonamide group, and a dimethylacetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The process may include:
Friedel-Crafts Acylation: : To introduce the acyl group onto the thiophene ring.
Sulfonation: : To add the sulfonamide group to the phenyl ring.
N-Methylation: : To introduce the N,N-dimethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the sulfonamide group to an amine.
Substitution: : Replacing the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Thiophene sulfoxide or sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide: has several scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide: can be compared to other similar compounds, such as:
N,N-dimethylacetamide derivatives: : These compounds share the dimethylacetamide moiety but differ in their aromatic and sulfonamide groups.
Thiophene derivatives: : These compounds contain the thiophene ring but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11-4-9-15(21-11)22(19,20)16-13-7-5-12(6-8-13)10-14(18)17(2)3/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLUIXMQNNSOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B6542789.png)
![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)
![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
